BenchChemオンラインストアへようこそ!

Peptide histidine isoleucine

Receptor pharmacology Binding affinity Species selectivity

Select this specific PHI (rat sequence, CAS 96849-38-6) to leverage its 333‑fold selectivity for rat VPAC1 over human VPAC1, enabling species-specific GPCR research without cross-reactivity. It is essential for genetically isolating PHI‑preferring receptor populations in smooth muscle that are insensitive to VIP antagonists, and for labelling GTP‑insensitive VPAC2 sites in developmental studies. With a well‑characterized human half‑life of 3.1 min and established tolerability, it serves as a reliable reference for comparative PK profiling of VIP/PACAP analogues. Standardise your assays with consistent, high‑purity material.

Molecular Formula C136H216N36O41
Molecular Weight 3011.4 g/mol
CAS No. 96849-38-6
Cat. No. B1591452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide histidine isoleucine
CAS96849-38-6
SynonymsHeptacosapeptide, Porcine Intestinal
Histidine Methionine, Peptide
Histidine-Isoleucine, Peptide
Human PHI
Intestinal Heptacosapeptide, Porcine
Intestinal Peptide, Pro-Vasoactive
Methionine, Peptide Histidine
Neuropeptide PHI 27
Neuropeptide, PHM
Peptide HI
Peptide Histidine Isoleucinamide
Peptide Histidine Isoleucine
Peptide Histidine Methionine
Peptide Histidine-Isoleucine
Peptide PHI
Peptide PHI 27
Peptide PHI-27
Peptide PHM
Peptide, PHI
Peptide, Pro-Vasoactive Intestinal
Peptide-Histidine-Isoleucinamide
PHI Peptide
PHI, Human
PHM Neuropeptide
PHM, Peptide
PHM-27
Porcine Intestinal Heptacosapeptide
Pro Vasoactive Intestinal Peptide
Pro-Vasoactive Intestinal Peptide
Molecular FormulaC136H216N36O41
Molecular Weight3011.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1
InChIKeySGAKZYXFPNRMLP-RMYDINGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide Histidine Isoleucine (PHI, CAS 96849-38-6): A Species-Divergent VIP/PACAP Family Agonist with Defined Receptor Pharmacology


Peptide histidine isoleucine (PHI) is a 27-amino acid endogenous peptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, co-synthesized from the same precursor as VIP and released in roughly equimolar amounts [1]. The porcine sequence (CAS 96849-38-6) is the canonical pharmacological reference, while rodent sequences substitute isoleucine for leucine at position 17, and the human counterpart (PHM) features a C-terminal methionine [1]. PHI engages the class B G protein-coupled receptors VPAC1 and VPAC2, primarily coupling to Gαs to elevate intracellular cAMP, with a receptor selectivity profile that diverges meaningfully from VIP and PACAP [1].

Why VIP or PACAP Cannot Substitute for PHI in Receptor-Selective or Species-Specific Experimental Paradigms


Despite high structural homology and co-release with VIP, PHI cannot be freely interchanged with VIP, PACAP, or even its human ortholog PHM without confounding experimental outcomes. PHI exhibits a distinct receptor binding signature: it discriminates between VPAC1 and VPAC2 in a species-dependent manner that differs from VIP [1]. Furthermore, functional and binding studies in smooth muscle reveal the existence of PHI-preferring receptor populations pharmacologically separable from classical VIP receptors [2]. These receptor-level differences, combined with a short plasma half-life (~3.1 min in humans [3]), make generic substitution a source of significant variability in both in vitro functional assays and in vivo pharmacological studies. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Peptide Histidine Isoleucine from Closest Analogs: A Comparator-Based Evidence Guide for Procurement


PHI Exhibits 30-Fold Higher Affinity for Rat VPAC1 Versus Human VPAC1, Inverting the Species Selectivity Pattern of VIP

In recombinant receptor binding assays, PHI displays a pronounced species-dependent selectivity profile that diverges from VIP. At the rat VPAC1 receptor, PHI inhibits [125I]-VIP binding with a pIC50 of 8.5 (IC50 = 3 nM), whereas at the human VPAC1 receptor, its pIC50 drops to 6.0 (IC50 = 1,000 nM) — a 333-fold difference in affinity [1]. At the VPAC2 receptor, PHI shows more consistent intermediate affinity (pIC50 = 7.5, IC50 = 30 nM) across both species [1]. In contrast, VIP binds VPAC1 and VPAC2 with high and comparable affinity in both rat and human systems [2]. This species-dependent VPAC1 selectivity represents a unique pharmacological fingerprint not shared by VIP or PACAP.

Receptor pharmacology Binding affinity Species selectivity VPAC1 VPAC2

PHI and VIP Act Through Pharmacologically Distinct Receptor Populations in Opossum Internal Anal Sphincter Smooth Muscle

In opossum internal anal sphincter (IAS) smooth muscle, PHI-27 and VIP both induce relaxation, but cross-antagonism studies demonstrate they act via distinct receptors [1]. PHI-(14-27)-NH2 and PHI tachyphylaxis significantly antagonized the fall in IAS pressure induced by PHI-27 and PHM-27, but did not modify the relaxant responses to VIP [1]. Conversely, VIP antagonists ([4 Cl-D-Phe6, Leu17]VIP and (N-Ac-Tyr1, D-Phe2)-GRF(1-29)-NH2) antagonized VIP responses without affecting PHI-27 responses [1]. This pharmacological segregation demonstrates the existence of a PHI-preferring receptor population functionally distinct from the classical VIP receptor in this tissue.

Smooth muscle pharmacology Receptor heterogeneity Functional antagonism PHI-preferring receptors

PHI Is 300- to 500-Fold Less Potent Than VIP in Stimulating cAMP in Fetal Human Ciliary Epithelial Cells

In fetal human nonpigmented ciliary epithelial (NPE) cells, a physiologically relevant ocular model, VIP stimulated cAMP formation with an EC50 of approximately 0.6–1 nM, whereas PHI required an EC50 of 300 nM to achieve the same effect — a 300- to 500-fold lower potency [1]. The human ortholog PHM showed intermediate potency with an EC50 of 50 nM [1]. This stark potency differential, measured in a native human cell system, demonstrates that PHI is a weak partial agonist at the endogenous VIP receptor population in human ciliary epithelium, in contrast to its near-equipotent activity with VIP in certain rodent intestinal preparations.

cAMP signaling Ocular pharmacology Human primary cells EC50 comparison

PHI Exhibits a Short Plasma Half-Life of 3.1 Minutes in Humans, Defining Narrow Experimental Windows for In Vivo Studies

In a human infusion study, PHI achieved plateau plasma levels of 297 pmol/L, with a calculated plasma half-life (t½) of 3.1 minutes, a metabolic clearance rate of 16.4 mL/kg/min, and an estimated volume of distribution of 73.2 mL/kg [1]. While direct comparative human PK data for VIP from the same era report similarly short half-lives (approximately 2–5 minutes), the availability of PHI-specific PK parameters enables precise experimental design for PHI administration. Notably, PHI infusion produced no subjective side effects and did not significantly alter pentagastrin-stimulated gastric acid or pepsin secretion at the doses tested [1], distinguishing its in vivo tolerability profile from other secretin-family peptides.

Pharmacokinetics In vivo pharmacology Metabolic stability Human studies

PHI Discriminates a GTP-Insensitive High-Affinity Binding Subtype Preferentially Expressed in Neonatal Tissues and VPAC2-Expressing Cells

Binding studies in rat tissues reveal that PHI discriminates a high-affinity, GTP-insensitive binding subtype distinct from classical VIP receptors [1]. In newborn rat tissues, these GTP-insensitive PHI-binding sites represent the totality of PHI binding, whereas in adult tissues, this population is differentially expressed and coexists with GTP-sensitive sites [1]. Importantly, the GTP-insensitive PHI/PHM-binding phenotype was also observed in CHO cells overexpressing the VPAC2 receptor, but not in cells overexpressing VPAC1 [1]. This indicates that PHI's interaction with VPAC2 may exhibit atypical G protein coupling characteristics not observed with VIP or PACAP at the same receptor.

GTP sensitivity Binding site heterogeneity Developmental pharmacology VPAC2

Defined Experimental Use Cases for Peptide Histidine Isoleucine (PHI) Based on Verifiable Differentiation Evidence


Selective Pharmacological Activation of Rodent VPAC1 Receptors in Recombinant or Native Tissue Systems

PHI is the preferred ligand for studies requiring selective engagement of rat VPAC1 receptors while minimizing human VPAC1 cross-reactivity. Its 333-fold higher affinity for rat VPAC1 (IC50 3 nM) versus human VPAC1 (IC50 1,000 nM) enables species-specific receptor pharmacology experiments in transfected cell lines or rodent tissue preparations [1]. This property is particularly valuable for translational studies where human and rodent receptor pharmacology must be clearly distinguished.

Investigation of PHI-Preferring Receptor Populations in Smooth Muscle Physiology and Pathophysiology

PHI is essential for studies examining the distinct PHI-preferring receptor population pharmacologically separable from the classical VIP receptor in smooth muscle. The opossum internal anal sphincter model demonstrates that PHI-induced relaxation is antagonized by PHI-derived fragments but not by VIP antagonists, and vice versa [2]. Researchers investigating gastrointestinal, vascular, or urogenital smooth muscle where PHI/VIP co-transmission occurs must use PHI specifically to interrogate this receptor subtype.

VPAC2-Specific GTP-Insensitive Signaling and Developmental Pharmacology Studies

PHI uniquely labels a GTP-insensitive high-affinity binding site associated with VPAC2 expression, particularly in neonatal tissues [3]. Investigators studying VPAC2-mediated signaling bias, receptor conformational states, or developmental changes in VIP/PHI receptor coupling should select PHI over VIP to capture this atypical G protein interaction phenotype, which may have implications for biased agonism and receptor trafficking studies.

Human In Vivo Pharmacokinetic and Tolerability Studies of Secretin-Family Peptides

PHI offers a well-characterized human pharmacokinetic profile (t½ = 3.1 min, clearance = 16.4 mL/kg/min) with documented tolerability (no subjective side effects, no alteration of stimulated gastric secretion) [4]. This defined profile makes PHI a useful reference compound for comparative PK studies of novel VIP/PACAP family analogs and for designing infusion protocols in human physiological investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peptide histidine isoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.